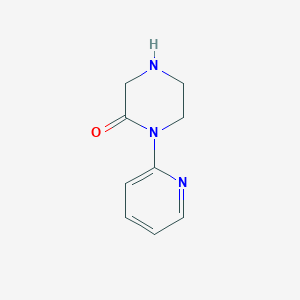












|
REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7].C(P(CCCC)CCCC)CCC.CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C.Cl>C1COCC1.C(OCC)C.CO.N>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[N:8]1[CH2:2][CH2:3][NH:4][CH2:5][C:6]1=[O:7] |f:6.7|
|


|
Name
|
|
|
Quantity
|
0.17 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNCC(=O)NC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0–5° C
|
|
Type
|
CUSTOM
|
|
Details
|
to produce a precipitate
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0–5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the solids filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
to give a hydroscopic product
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with DCM:MeOH (100:0 to 90:10)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)N1C(CNCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |